molecular formula C7H6Cl2O2S B1355608 2-(Chloromethyl)benzene-1-sulfonyl chloride CAS No. 31910-66-4

2-(Chloromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1355608
CAS No.: 31910-66-4
M. Wt: 225.09 g/mol
InChI Key: YHZUBQWOGUKTNZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a versatile reagent widely used in chemical synthesis, particularly in the pharmaceutical industry. The compound is known for its reactivity and ability to participate in various chemical reactions, making it a valuable tool for researchers and chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzene-1-sulfonyl chloride typically involves the chloromethylation of benzene followed by sulfonylation. One common method is the reaction of benzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and minimizes the risk of side reactions. The final product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonyl thiols.

    Oxidation Products: The major products are often sulfonic acids.

Scientific Research Applications

2-(Chloromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The chlorine atom attached to the benzene ring is highly reactive and can be easily displaced by nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the chlorine more susceptible to nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but has a methyl group on the benzene ring, which can influence its steric and electronic properties.

    Methanesulfonyl Chloride: Contains a sulfonyl chloride group but lacks the aromatic ring, making it less versatile in aromatic substitution reactions.

Uniqueness

2-(Chloromethyl)benzene-1-sulfonyl chloride is unique due to its combination of a chloromethyl group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

2-(chloromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUBQWOGUKTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496667
Record name 2-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31910-66-4
Record name 2-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)benzene-1-sulfonyl chloride
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